Heptan-3-yl 2-bromoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59956-53-5 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
heptan-3-yl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-8(4-2)12-9(11)7-10/h8H,3-7H2,1-2H3 |
InChI Key |
YISRSMKWOWPTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Heptan 3 Yl 2 Bromoacetate
Esterification Reactions for the Synthesis of Heptan-3-yl 2-bromoacetate
Esterification represents the most direct and fundamental approach for the synthesis of this compound. This class of reactions involves the formation of the ester bond, typically through the reaction of an alcohol and a carboxylic acid, or their derivatives.
Direct Esterification Techniques with Heptan-3-ol and Bromoacetic Acid
The direct esterification of Heptan-3-ol with bromoacetic acid, commonly known as Fischer-Speier esterification, is a well-established method for producing the corresponding ester. chemguide.co.ukmasterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst.
The mechanism of this reaction is initiated by the protonation of the carbonyl oxygen of bromoacetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The lone pair of electrons on the oxygen atom of Heptan-3-ol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the hydroxyl group of the alcohol to one of the hydroxyl groups of the former carboxylic acid. This is followed by the elimination of a water molecule and deprotonation to yield this compound and regenerate the acid catalyst. masterorganicchemistry.com
To favor the formation of the ester, the equilibrium of this reversible reaction is typically shifted towards the products by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene, or by using a large excess of one of the reactants. masterorganicchemistry.com
Table 1: Reaction Parameters for Direct Esterification of Heptan-3-ol and Bromoacetic Acid
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Heptan-3-ol, Bromoacetic acid | Formation of the ester |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carboxylic acid and accelerate the reaction |
| Solvent | Toluene, Hexane | To facilitate azeotropic removal of water |
Transesterification Processes Involving this compound Precursors
Transesterification is another valuable method for the synthesis of this compound. This process involves the reaction of a bromoacetate (B1195939) ester, such as methyl bromoacetate or ethyl bromoacetate, with Heptan-3-ol in the presence of a catalyst. organic-chemistry.orglibretexts.org This approach is particularly useful when direct esterification is challenging or when the starting bromoacetate ester is more readily available than bromoacetic acid.
The reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification, involving protonation of the carbonyl group of the starting ester. masterorganicchemistry.com In base-catalyzed transesterification, a catalytic amount of a strong base, such as sodium methoxide, is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the bromoacetate ester, leading to a tetrahedral intermediate which then collapses to form the desired this compound and a molecule of the original alcohol. masterorganicchemistry.com
To drive the equilibrium towards the product, the lower-boiling alcohol byproduct is typically removed by distillation. libretexts.org
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOCH₃, K₂CO₃) |
| Mechanism | Protonation of the carbonyl group | Formation of an alkoxide nucleophile |
| Reaction Rate | Generally slower | Typically faster |
| Reversibility | Highly reversible | Essentially irreversible if the leaving alkoxide is removed |
Catalytic Systems for Enhanced this compound Synthesis Efficiency
To improve the efficiency and yield of the synthesis of this compound, various catalytic systems can be employed. While traditional mineral acids are effective, they can lead to corrosion and difficulties in product separation. researchgate.net Modern catalytic systems aim to overcome these limitations.
Lewis acids, such as tin(II) compounds, can effectively catalyze esterification reactions. The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. reaxis.com
Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or supported acids on materials like silica (B1680970), offer the advantage of easy separation from the reaction mixture and potential for recycling. mdpi.com These solid acid catalysts can be used in fixed-bed reactors for continuous production processes. csic.es
Phase transfer catalysis (PTC) can also be applied to the esterification of bromoacetic acid. In this approach, a quaternary ammonium (B1175870) salt is used to transfer the bromoacetate anion from an aqueous phase to an organic phase containing Heptan-3-ol, where the reaction occurs. mdpi.com
Table 3: Overview of Catalytic Systems for Esterification
| Catalyst Type | Examples | Advantages |
|---|---|---|
| Homogeneous Acid | H₂SO₄, p-TsOH | Low cost, high activity |
| Lewis Acid | Sn(II) compounds | High activity, can be used under milder conditions |
| Heterogeneous Acid | Amberlyst-15, Sulfated Zirconia | Easy separation, recyclable, less corrosive |
| Phase Transfer | Tetrabutylammonium bromide (TBAB) | Allows for reactions between immiscible reactants |
Stereoselective Synthesis of Enantiopure this compound
Heptan-3-ol is a chiral molecule, existing as (R)- and (S)-enantiomers. Consequently, the synthesis of enantiopure this compound requires stereoselective methods. Such methods are crucial for applications where a specific stereoisomer is desired, for instance, in the synthesis of pharmaceuticals or other biologically active molecules.
Chiral Auxiliary Approaches in this compound Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to the bromoacetic acid moiety. The resulting chiral bromoacetylating agent would then react with racemic Heptan-3-ol, ideally with a high degree of kinetic resolution, leading to the preferential formation of one diastereomer of the ester. Subsequent removal of the chiral auxiliary would then yield the desired enantiopure this compound.
Alternatively, a chiral auxiliary can be used to resolve racemic Heptan-3-ol prior to esterification. For example, the racemic alcohol can be reacted with an enantiopure carboxylic acid to form a mixture of diastereomeric esters, which can then be separated by chromatography or crystallization. Hydrolysis of the separated diastereomers would then provide the individual enantiomers of Heptan-3-ol, which can then be esterified with bromoacetic acid to yield the corresponding enantiopure this compound.
Asymmetric Catalysis for this compound Derivatization
Asymmetric catalysis offers a more elegant and atom-economical approach to the synthesis of enantiopure esters. nih.gov This methodology involves the use of a chiral catalyst to control the stereoselectivity of the esterification reaction.
One common strategy is the kinetic resolution of a racemic alcohol using a chiral catalyst. In this process, a chiral catalyst, often a lipase (B570770) in a chemoenzymatic approach, selectively catalyzes the acylation of one enantiomer of racemic Heptan-3-ol with a bromoacetylating agent, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the acylated and unacylated enantiomers.
Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure ester. mdpi.com This typically involves a combination of a lipase for the kinetic resolution and a metal-based racemization catalyst.
Table 4: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | High diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal of the auxiliary. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Can be highly selective, especially with enzymatic catalysts. | Maximum theoretical yield is 50% for the ester. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the unreacted enantiomer. | Theoretical yield of 100% for the desired enantiomer. | Requires compatible resolution and racemization catalysts. |
Chemoenzymatic Synthesis and Biocatalytic Transformations Towards this compound
The development of efficient and selective synthetic routes to chiral compounds is a cornerstone of modern organic chemistry. Chemoenzymatic methods, which combine the versatility of chemical reactions with the high selectivity of biocatalysts, have emerged as powerful tools for the synthesis of enantiomerically pure molecules. In the context of this compound, these strategies can be applied to either resolve racemic precursors or to directly catalyze the formation of the ester bond with high stereoselectivity.
Enzymatic Resolution Techniques for this compound Precursors
The primary chiral precursor for this compound is heptan-3-ol. The kinetic resolution of racemic secondary alcohols using lipases is a well-established and highly effective method for obtaining enantiomerically enriched alcohols and their corresponding esters. Lipase B from Candida antarctica (CALB), often used in its immobilized form as Novozym 435, is a particularly efficient biocatalyst for the resolution of a wide range of secondary alcohols, including aliphatic ones like heptan-3-ol. nih.gov
The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst. In the case of the acylation of a racemic alcohol, one enantiomer is acylated at a significantly higher rate than the other, leading to the formation of an enantioenriched ester and leaving the unreacted, slower-reacting alcohol enantiomer also in an enantioenriched form.
A study on the kinetic resolution of (±)-heptan-3-ol demonstrated the high efficiency and enantioselectivity of CALB. nih.gov Using vinyl acetate (B1210297) as the acylating agent in hexane, the (R)-enantiomer of heptan-3-ol was preferentially acylated, yielding (R)-heptan-3-yl acetate with high enantiomeric excess. The remaining unreacted (S)-heptan-3-ol was also obtained with excellent enantiomeric excess. This enzymatic resolution provides a reliable method to access both enantiomers of the precursor alcohol, which can then be used in subsequent chemical steps to synthesize the desired enantiomer of this compound.
| Substrate | Biocatalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product (ee%) | Remaining Alcohol (ee%) | Ref. |
| (±)-Heptan-3-ol | CALB (Novozym 435®) | Vinyl acetate | Hexane | 24 | 50 | >99 ((R)-acetate) | >99 ((S)-alcohol) | nih.gov |
Biocatalytic Esterification for this compound Production
The direct synthesis of this compound can be achieved through biocatalytic esterification. This approach involves the reaction of heptan-3-ol with 2-bromoacetic acid or an activated derivative, catalyzed by a lipase. Lipases are known to catalyze esterification reactions in non-aqueous media, offering a green alternative to chemical methods that often require harsh conditions and can lead to side reactions. utupub.fi
While specific literature on the direct biocatalytic synthesis of this compound is not extensively documented, the principles of lipase-catalyzed esterification of secondary alcohols are well-established. utupub.finih.gov Novozym 435 (immobilized CALB) is a robust and versatile catalyst for such transformations. nih.gov The reaction would involve the condensation of heptan-3-ol and 2-bromoacetic acid. To drive the equilibrium towards the ester product, the removal of water, a byproduct of the reaction, is crucial. This can be achieved by various methods, such as azeotropic distillation or the use of molecular sieves.
The choice of acyl donor is also critical. While 2-bromoacetic acid itself can be used, activated forms such as its vinyl or ethyl ester can lead to irreversible transesterification reactions, which often proceed with higher yields and faster reaction rates. For instance, the use of vinyl 2-bromoacetate would generate vinyl alcohol as a byproduct, which tautomerizes to acetaldehyde, thus rendering the reaction irreversible.
Key parameters that would need to be optimized for a successful biocatalytic synthesis of this compound include the choice of lipase, the nature of the acyl donor, the solvent, the temperature, and the substrate concentrations. Given the known selectivity of CALB for secondary alcohols, it is anticipated that this enzyme would be a prime candidate for this transformation. The reaction would likely exhibit enantioselectivity, allowing for the potential synthesis of enantiomerically enriched this compound directly from racemic heptan-3-ol.
| Alcohol | Acyl Donor | Biocatalyst | Solvent | Temperature (°C) | Potential Outcome |
| Heptan-3-ol | 2-Bromoacetic acid | Novozym 435 | Toluene | 40-60 | Reversible esterification |
| Heptan-3-ol | Vinyl 2-bromoacetate | Novozym 435 | Hexane | 40-60 | Irreversible transesterification |
Mechanistic Investigations and Reactivity Profiles of Heptan 3 Yl 2 Bromoacetate
Nucleophilic Substitution Reactions Involving Heptan-3-yl 2-bromoacetate
The carbon-bromine bond in this compound is polarized due to the electronegativity of the bromine atom, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is central to its role in synthetic organic chemistry, particularly in substitution reactions where the bromide ion acts as an effective leaving group. bits-pilani.ac.in
This compound is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. The reaction proceeds via a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously. pressbooks.pub This process occurs with an inversion of stereochemistry at the reaction center. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile, as well as the inherent strength of the attacking nucleophile. libretexts.orglibretexts.org The sterically unhindered primary carbon of the bromoacetate (B1195939) moiety facilitates this reaction pathway. bits-pilani.ac.in
A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of diverse functional groups. This versatility makes bromoacetate esters valuable building blocks in organic synthesis. libretexts.org The general reaction is as follows:
Nu:⁻ + Br-CH₂-C(=O)O-CH(CH₂CH₃)(CH₂CH₂CH₂CH₃) → Nu-CH₂-C(=O)O-CH(CH₂CH₃)(CH₂CH₂CH₂CH₂CH₃) + Br⁻
The following table details plausible S_N2 reactions with various nucleophiles, based on the known reactivity of similar bromoacetate esters.
| Nucleophile (Nu:⁻) | Reagent Example | Product Class |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | α-Azido ester |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | α-Cyano ester |
| Thiolate (RS⁻) | Sodium thiophenoxide (PhSNa) | α-Thioether ester |
| Carboxylate (R'COO⁻) | Sodium acetate (B1210297) (CH₃COONa) | Anhydride derivative |
| Amine (R'NH₂) | Ammonia (NH₃), primary/secondary amines | α-Amino ester |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | α-Hydroxy ester |
This table illustrates the expected products from S_N2 reactions based on the general reactivity of α-halo esters.
This compound serves as a potent electrophile for the α-alkylation of carbon nucleophiles, such as enolates derived from ketones, esters, and other carbonyl compounds. nih.govmdpi.com This reaction is a fundamental carbon-carbon bond-forming strategy. In a typical procedure, a carbonyl compound is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a nucleophilic enolate. Subsequent addition of this compound results in an S_N2 reaction, where the enolate attacks the electrophilic carbon of the bromoacetate, displacing the bromide ion. mdpi.com
This introduces a heptan-3-yloxycarbonylmethyl moiety onto the α-position of the starting carbonyl compound. The reaction can also be facilitated by photochemical methods, such as the photoinduced activation of silyl (B83357) enol ethers in the presence of a photocatalyst, which can generate the necessary radical intermediates for alkylation. organic-chemistry.org
| Nucleophilic Precursor | Base/Method | Product of α-Alkylation |
| Cyclohexanone | Lithium Diisopropylamide (LDA) | 2-(Heptan-3-yloxycarbonylmethyl)cyclohexanone |
| Diethyl malonate | Sodium Ethoxide (NaOEt) | Diethyl 2-(Heptan-3-yloxycarbonylmethyl)malonate |
| Acetophenone (as silyl enol ether) | Photoredox Catalysis organic-chemistry.org | 3-Oxo-3-phenylpropyl 2-(heptan-3-yl)acetate |
This table provides examples of α-alkylation reactions where this compound acts as the alkylating agent.
Radical Reactions and Photochemical Transformations of this compound
Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates. These high-energy species enable a distinct set of chemical transformations. inflibnet.ac.inlibretexts.org
The primary α-ester radical, •CH₂-C(=O)O-R, can be generated from this compound through thermal or photochemical means. inflibnet.ac.in Thermal initiation often involves radical initiators like azobisisobutyronitrile (AIBN), while photochemical generation can be achieved by UV irradiation, which induces homolysis of the weak C-Br bond. libretexts.org The resulting radical is an electron-deficient species with a planar, sp²-hybridized carbon center. inflibnet.ac.in
Once formed, this radical is highly reactive and can participate in several processes, including:
Addition to Alkenes: The radical can add across the double bond of an alkene, forming a new carbon-carbon bond and a new carbon-centered radical, which can propagate a chain reaction. researchgate.net
Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form heptan-3-yl acetate.
Coupling: Two radicals can combine in termination steps. libretexts.org
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals from alkyl halides. uni-mainz.deprinceton.edu In this process, a photocatalyst (PC), such as an iridium or ruthenium polypyridyl complex, absorbs visible light and becomes electronically excited (PC*). rsc.org The excited state catalyst is a potent single-electron reductant and can transfer an electron to this compound.
This single-electron transfer (SET) results in the formation of a radical anion, which rapidly fragments, cleaving the C-Br bond to release a bromide ion and generate the target α-ester radical. beilstein-journals.orgrsc.org This radical can then be used in various synthetic applications, such as hydrodehalogenation or conjugate addition reactions. nih.gov The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. nih.gov
| Photocatalyst | Light Source | Typical Application |
| [Ir(ppy)₃] | Blue LED | Radical addition to alkenes |
| [Ru(bpy)₃]Cl₂ | Blue LED | Aza-Henry reactions princeton.edu |
| Eosin Y | Green LED | Atom transfer radical polymerization (ATRP) |
| 4CzIPN | Blue LED | α-Alkylation of silyl enol ethers organic-chemistry.org |
This table lists common photocatalysts and their applications, which are plausibly extendable to reactions involving this compound.
Organometallic Reactions Utilizing this compound
This compound can be utilized in a variety of organometallic reactions. These reactions often involve the transformation of the carbon-bromine bond into a carbon-metal bond, which alters the reactivity of the molecule from electrophilic to nucleophilic. vapourtec.com
A classic example is the Reformatsky reaction. In this reaction, this compound would react with an activated metal, typically zinc, to form an organozinc intermediate known as a Reformatsky enolate. This species is less reactive than a typical Grignard reagent or organolithium, allowing it to react selectively with the carbonyl group of aldehydes and ketones to form β-hydroxy esters.
Another important class of reactions involves the transition-metal-catalyzed cross-coupling. This compound can undergo oxidative addition to a low-valent transition metal complex, such as those of palladium(0) or nickel(0). libretexts.org The resulting organometallic species, for example, a Pd(II) complex, can then participate in further reactions like migratory insertion or reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. libretexts.orgscholaris.ca
| Reaction Name | Metal Reagent | Electrophile | Product Type |
| Reformatsky Reaction | Zinc (Zn) | Aldehydes, Ketones | β-Hydroxy ester |
| Negishi-type Coupling | Pd(0) or Ni(0) catalyst, Zn | Aryl or Vinyl Halides | α-Aryl or α-Vinyl ester |
| Nucleophilic Displacement | Organocuprates (R₂CuLi) | This compound | α-Alkylated ester |
This table summarizes potential organometallic reactions involving this compound based on the established chemistry of α-halo esters.
Reformatsky Reaction Pathways with this compound
The Reformatsky reaction is a cornerstone of organic synthesis for the formation of β-hydroxy esters, proceeding via an organozinc intermediate. byjus.comquora.com When this compound is employed in this reaction, it serves as the key precursor to the nucleophilic species. The reaction is typically initiated by the oxidative addition of metallic zinc into the carbon-bromine bond of the α-bromoester. byjus.comorganic-chemistry.org This insertion forms an organozinc halide, specifically a zinc enolate, which is often referred to as a Reformatsky reagent. organic-chemistry.orgmasterorganicchemistry.com
A significant advantage of the Reformatsky reaction is that the organozinc reagent is less basic and less reactive than corresponding Grignard or organolithium reagents. organic-chemistry.orgpearson.com This chemoselectivity prevents side reactions, such as self-condensation or reaction with the ester functional group, allowing for the clean addition to a wide range of carbonyl compounds. byjus.comlibretexts.org The mechanism involves the coordination of the carbonyl oxygen of an aldehyde or ketone to the zinc atom of the enolate, forming a six-membered chair-like transition state. nih.gov This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, creating a new carbon-carbon bond. byjus.com Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. quora.com
The reaction can be performed in a single step by adding the α-bromoester to a mixture of the carbonyl substrate and activated zinc, or in two steps where the organozinc reagent is pre-formed before the addition of the electrophile. byjus.com The two-step process can sometimes lead to improved yields. byjus.com Solvents commonly used include diethyl ether, tetrahydrofuran (B95107) (THF), and benzene. byjus.com The versatility of the reaction allows this compound to react with various aldehydes and ketones to produce a diverse array of β-hydroxy esters.
Table 1: Illustrative Reformatsky Reactions with this compound This table presents hypothetical products based on established Reformatsky reaction pathways.
| Carbonyl Substrate | Product Name | Product Structure |
|---|---|---|
| Acetone | Heptan-3-yl 3-hydroxy-3-methylbutanoate | ![]() |
| Benzaldehyde | Heptan-3-yl 3-hydroxy-3-phenylpropanoate | ![]() |
| Cyclohexanone | Heptan-3-yl 2-(1-hydroxycyclohexyl)acetate | ![]() |
Grignard and Organolithium Reagent Interactions with this compound
The interaction of highly reactive organometallic compounds like Grignard (RMgX) and organolithium (RLi) reagents with this compound is more complex than the Reformatsky reaction due to their high basicity and nucleophilicity. wikipedia.orglibretexts.org These reagents can participate in several competing reaction pathways, and the final product distribution is highly dependent on the specific reagent, substrate structure, and reaction conditions such as temperature.
Possible reaction pathways include:
Nucleophilic Addition to the Carbonyl Group: Both Grignard and organolithium reagents can attack the electrophilic carbonyl carbon of the ester. chemguide.co.ukmasterorganicchemistry.com With esters, this typically leads to a double addition. The initial attack forms a tetrahedral intermediate which collapses to a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. masterorganicchemistry.com
Nucleophilic Substitution at the α-Carbon: The reagent can act as a nucleophile and displace the bromide ion at the α-carbon via an SN2 mechanism. This would result in the formation of a new carbon-carbon bond at the α-position, yielding a substituted heptan-3-yl acetate derivative.
Metal-Halogen Exchange: An organolithium reagent, in particular, can undergo metal-halogen exchange with the α-bromoester. This would generate a new organolithium species (a lithium enolate) and an alkyl halide derived from the original organolithium reagent. The resulting enolate could then react with other electrophiles present in the mixture.
Deprotonation (Base Activity): As very strong bases, both reagent types can abstract an acidic proton from the α-carbon to form a metal enolate. wikipedia.orglibretexts.org This pathway is generally more prevalent with sterically hindered reagents or substrates.
The high reactivity of these organometallics often makes it challenging to selectively target a single pathway. wikipedia.org For instance, while Grignard reagents are known to add to esters, the presence of the α-bromo substituent provides an alternative electrophilic site for substitution. leah4sci.com Similarly, the strong basicity of organolithium reagents makes α-deprotonation and subsequent enolate chemistry a likely outcome. wikipedia.org
Cross-Coupling Reactions Involving this compound as a Coupling Partner
This compound is a suitable electrophilic partner in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.uaresearchgate.net In these reactions, the carbon-bromine bond is activated by a metal catalyst, typically based on palladium, nickel, or iron, allowing for coupling with a nucleophilic partner. dntb.gov.uarsc.orgpreprints.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples organoboron compounds with organic halides. This compound can be coupled with aryl- or vinylboronic acids (or their esters) in the presence of a palladium or nickel catalyst and a base to form α-aryl or α-vinyl esters. preprints.orgmdpi.com Iron-catalyzed variants have also been developed for the enantioselective coupling of racemic α-bromoesters with lithium arylborates, offering a pathway to optically active α-arylpropionic acid derivatives. rsc.org
Mizoroki-Heck Reaction: In the Heck reaction, an organic halide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org While typically used with aryl or vinyl halides, the scope has been expanded. A modified Heck-type reaction has been reported for the palladium-catalyzed coupling of α-bromocarbonyl compounds with allylic alcohols, which proceeds through a tandem olefin insertion followed by a 1,2-aryl migration, ultimately yielding aryl-substituted dicarbonyl compounds. nih.govrsc.org
Other Couplings: Cobalt-catalyzed cross-coupling reactions have also emerged as a more economical alternative for C-C bond formation. dntb.gov.ua These systems can effectively couple α-bromoesters with various organometallic reagents, such as organomagnesium (Negishi-type) or organozinc compounds, expanding the range of accessible molecular structures. dntb.gov.ua
Table 2: Examples of Cross-Coupling Reactions for α-Bromoesters
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Phosphine Ligand, Base | α-Aryl Ester | preprints.org |
| Suzuki-Miyaura | Lithium Arylborate | FeCl₂, Chiral Ligand | Chiral α-Aryl Ester | rsc.org |
| Heck-Type | Allylic Alcohol | [PdCl₂(PhCN)₂], dppe, Ag₂O | α-Aryl Dicarbonyl | nih.gov |
| Negishi-Type | Alkenyl Grignard | Cobalt-Bisoxazoline Complex | α-Alkenyl Ester | dntb.gov.ua |
Rearrangement Reactions and Fragmentation Studies of this compound Derivatives
The chemical structure of this compound and its derivatives makes them susceptible to specific rearrangement and fragmentation pathways, often mediated by metals or radical initiators.
Reformatsky-Claisen Rearrangement: A notable rearrangement involving derivatives of α-bromoesters is the Reformatsky-Claisen rearrangement. nih.gov This reaction is a sigmatropic rearrangement that occurs with allyl α-bromoesters. For this to occur with a derivative of the title compound, the heptan-3-ol portion would need to be replaced with an allyl alcohol, forming an allyl 2-bromoacetate derivative. Upon treatment with zinc dust, the corresponding zinc enolate is formed, analogous to the first step of the standard Reformatsky reaction. nih.gov This intermediate then undergoes a byjus.combyjus.com-sigmatropic rearrangement, where a new carbon-carbon bond is formed between the α-carbon of the ester and the γ-carbon of the allyl group, with concomitant cleavage of the allyl oxygen-carbonyl carbon bond. Subsequent workup yields a γ,δ-unsaturated carboxylic acid. This reaction is synthetically valuable as it can install a quaternary carbon center. nih.gov
Radical-Mediated Fragmentation and Cyclization: Under radical conditions, the C-Br bond of this compound is the weakest point and is susceptible to homolytic cleavage. Studies on analogous α-bromo thioesters have shown that treatment with radical initiators can lead to fragmentation and rearrangement processes. mdpi.com Upon formation of the carbon-centered radical at the α-position, several pathways are possible depending on the molecular structure and reaction conditions. If an unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization can occur. Alternatively, β-fragmentation can take place, leading to the cleavage of adjacent bonds. For example, homolytic β-fragmentation could lead to the release of a thiyl radical in thioester analogues. mdpi.com These radical-mediated pathways highlight the potential for complex transformations and the generation of diverse structural motifs from α-bromoester precursors.
Applications of Heptan 3 Yl 2 Bromoacetate in Advanced Organic Synthesis
α-Bromoacetate Esters as Building Blocks for Heterocyclic Compounds
The construction of heterocyclic rings is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. mdpi.comnih.gov α-Bromoacetate esters serve as key precursors in the formation of a wide array of heterocyclic systems.
Synthesis of Lactones and Other Oxygen Heterocycles
Lactones, or cyclic esters, are prevalent motifs in many biologically active natural products. organic-chemistry.orgrsc.org While direct synthesis of lactones from Heptan-3-yl 2-bromoacetate is not documented, α-bromo esters are instrumental in related transformations. For instance, in the Reformatsky reaction, an α-bromo ester can react with a ketone or aldehyde in the presence of zinc to form a β-hydroxy ester, which can then be cyclized to a lactone. Another common strategy involves the alkylation of a substrate containing a hydroxyl group with an α-bromoacetate, followed by intramolecular transesterification to yield the lactone ring. The synthesis of complex brominated lactones has been explored for their potential antiproliferative activities. nih.gov
Formation of Nitrogen and Sulfur-Containing Heterocycles
The synthesis of heterocycles containing nitrogen and sulfur is of significant interest in medicinal chemistry. perfumerflavorist.comrsc.orgnih.gov α-Bromoacetate esters are frequently employed in these syntheses. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. A variation of this could utilize an α-bromoacetate to react with a compound containing a thioamide or thiourea (B124793) moiety to form thiazolidinones or related sulfur-containing heterocycles. researchgate.netresearchgate.net
In one documented pathway, secondary β-ketothioamides react with ethyl bromoacetate (B1195939), where the thioamide's sulfur and nitrogen atoms participate in heterocyclization to yield N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. researchgate.netresearchgate.net This type of reaction highlights the role of bromoacetates as a two-carbon building block for forming five-membered heterocyclic rings.
| Reagent 1 | Reagent 2 | Product Class | Reference |
| β-Ketothioamide | Ethyl Bromoacetate | N-substituted 2-acylmethylidene-1,3-thiazolidin-4-one | researchgate.net |
| Thioamide | α-Haloketone (general) | Thiazole | researchgate.net |
Role of α-Bromoacetate Esters in Natural Product Synthesis
The total synthesis of natural products is a field that drives the development of new synthetic methodologies. sci-hub.sedokumen.pub α-Bromoacetates are valuable intermediates in the assembly of complex molecular architectures.
Incorporation into Polyketide and Terpenoid Scaffolds
Polyketides and terpenoids represent large families of natural products with diverse structures and biological activities. nih.govnih.gov The synthesis of these molecules often requires the precise installation of functional groups and the construction of specific carbon skeletons. While no examples specifically use this compound, the general strategy of using bromoacetate esters for chain extension or for introducing an acetate (B1210297) unit is a common tactic in the synthesis of fragments of these larger molecules. The ester can be introduced via nucleophilic substitution and later modified through hydrolysis, reduction, or conversion to other functional groups as needed to build the natural product's scaffold.
Strategic Use in Alkaloid Synthesis
Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.govnih.govmdpi.comresearchcommons.orgmdpi.comrsc.org Their structural complexity and significant pharmacological properties make them important targets for total synthesis. α-Bromoacetates can be used to N-alkylate amine precursors, introducing a carboxymethyl group that can be a handle for further cyclizations or modifications. For example, the acylation of alkaloids like anabazine and cytisine (B100878) with various acid chlorides is a known method for creating new derivatives. researchcommons.org Similarly, alkylation with a bromoacetate ester would provide a different class of derivatives for biological screening.
Precursor in Medicinal Chemistry Intermediate Synthesis
The synthesis of intermediates for medicinal chemistry is a major application of versatile chemical building blocks. smolecule.comsmolecule.comnottingham.ac.uk The bromoacetate moiety is a key pharmacophore or a reactive intermediate for constructing more complex drug candidates. smolecule.com Thiophene derivatives containing an acetate side chain, for instance, are explored for anti-inflammatory and anticancer properties. smolecule.com
A practical example is the diastereoselective alkylation of (+)-nopinone with ethyl bromoacetate, which serves as a key step in the synthesis of an intermediate for S-5751, a prostaglandin (B15479496) D2 receptor antagonist. acs.orgresearchgate.net This reaction demonstrates the utility of bromoacetate esters in creating stereochemically complex intermediates for active pharmaceutical ingredients.
Synthesis of Bioactive Scaffolds
The α-bromoacetate moiety is a well-established reactive handle for the alkylation of nucleophiles, a common strategy in the construction of biologically active molecules. While direct research on this compound in synthesizing specific bioactive scaffolds is not extensively documented, its utility can be inferred from the widespread use of similar α-haloesters in medicinal chemistry.
The primary reaction pathway involves the nucleophilic substitution of the bromide atom by various nucleophiles such as amines, thiols, or alcohols. smolecule.com This reaction is fundamental in linking different molecular fragments. For instance, compounds like ethyl bromoacetate are frequently used to introduce an acetate ester linker into a target molecule, which can be a crucial step in building complex heterocyclic systems with pharmacological importance. semanticscholar.org The synthesis of various morpholine (B109124) and thiazole derivatives, known for their antimicrobial and other medicinal properties, often employs ethyl bromoacetate to connect key structural components. semanticscholar.orgresearchgate.net
A notable example of a complex bioactive molecule incorporating the 2-bromoacetate group is [(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate. smolecule.com This intricate compound, which features a multi-cyclic framework, is investigated for its potential as a lead compound in pharmaceutical development due to the biological activities often associated with such structures, including antimicrobial and anticancer properties. smolecule.com The bromoacetate moiety in this large structure serves as a reactive site for further chemical modifications or bioconjugation. smolecule.com The heptan-3-yl group in this compound would primarily influence the solubility and pharmacokinetic profile of the resulting bioactive conjugate, rendering it more lipophilic.
Table 1: Representative Reactions using α-Bromoacetates in Bioactive Synthesis
| Reactant Class | Nucleophile | Product Type | Potential Application |
|---|---|---|---|
| Amines | R-NH₂ | Glycine derivatives | Peptide synthesis, Heterocycle formation semanticscholar.org |
| Thioamides | R-C(S)NH₂ | Thiazole derivatives | Antimicrobial agents semanticscholar.org |
| Alcohols / Phenols | R-OH | Ether-linked esters | Building blocks for complex natural products dokumen.pub |
Linker Chemistry and Conjugation Strategies with this compound
In the field of bioconjugation, chemical linkers are used to covalently connect molecules, such as attaching a small-molecule drug to a carrier biomolecule like an antibody to form an antibody-drug conjugate (ADC). americanpharmaceuticalreview.comdtu.dk The properties of the linker are critical, influencing the stability, solubility, and release mechanism of the conjugated payload. americanpharmaceuticalreview.com
This compound is structurally suited to function as a simple, non-cleavable linker. The α-bromoacetyl group is a classic electrophilic moiety for reacting with nucleophilic side chains of amino acids on proteins, particularly the thiol group of cysteine residues, through a thioether bond formation. This type of alkylation reaction is a common strategy for site-selective protein modification. dtu.dkub.edu
Application in Polymer Chemistry and Materials Science
The chemical structure of this compound makes it a valuable candidate for applications in polymer chemistry, particularly as an initiator for controlled radical polymerization and as a reagent for modifying polymer surfaces.
Monomer in Controlled Radical Polymerization (e.g., ATRP initiator)
Atom Transfer Radical Polymerization (ATRP) is a robust method of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. sigmaaldrich.comsigmaaldrich.com A key component in ATRP is the initiator, which is typically an alkyl halide.
This compound falls into the category of α-haloester initiators, which are highly effective for the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. sigmaaldrich.com The polymerization is initiated by the transfer of the bromine atom from the initiator to a transition metal catalyst (commonly a copper(I) complex), generating a radical that then propagates by adding to monomer units. sigmaaldrich.com
The choice of initiator influences the polymerization kinetics and the properties of the resulting polymer. While common ATRP initiators include ethyl 2-bromoisobutyrate and methyl α-bromopropionate, this compound would introduce a heptyl group at the α-chain end of every polymer chain. researchgate.net This lipophilic end-group could be leveraged to tailor the self-assembly behavior of the polymers in solution or to enhance their compatibility with nonpolar matrices. The polymerization process using such initiators is generally well-controlled, leading to polymers with predictable molecular weights and low PDI values, often below 1.3. chemrestech.com
Table 2: Comparison of Common α-Haloester ATRP Initiators
| Initiator Name | Chemical Formula | Typical Monomers | Key Feature of Initiator |
|---|---|---|---|
| Ethyl 2-bromoisobutyrate | C₆H₁₁BrO₂ | Acrylates, Methacrylates | Widely used, high initiation efficiency sigmaaldrich.com |
| Methyl α-bromopropionate | C₄H₇BrO₂ | Acrylates, Styrene | Standard initiator for various systems |
| This compound | C₉H₁₇BrO₂ | (Predicted) Acrylates, Methacrylates, Styrenes | Introduces a lipophilic heptyl end-group |
Functionalization of Polymer Surfaces with this compound
Modifying the surfaces of materials is crucial for creating advanced materials with tailored properties such as hydrophilicity, biocompatibility, or specific binding capabilities. nih.govresearchgate.net this compound can be employed in surface functionalization strategies, primarily through the "grafting from" approach. researchgate.net
In a typical "grafting from" scenario, an initiator is first immobilized on a surface. The surface-bound initiators are then used to start a polymerization reaction, leading to polymer chains growing directly from the surface, forming a dense polymer brush.
This compound could be adapted for this purpose. A surface (e.g., silica (B1680970), gold) would first be functionalized with hydroxyl groups. These groups could then react with the bromoacetyl part of a different molecule or be used to anchor a molecule that can then react with this compound. However, a more direct path involves synthesizing a derivative of this compound that contains a surface-anchoring group (like a silane). Alternatively, a surface rich in nucleophilic groups could potentially react with the bromoacetate to anchor it. Once immobilized, the bromoacetate end is exposed and can initiate a surface-initiated ATRP (SI-ATRP) of a desired monomer. sigmaaldrich.com This process allows for precise control over the thickness and density of the grafted polymer layer. The heptyl group, in this case, would be part of the linkage to the surface, potentially influencing the packing and orientation of the initiator layer before polymerization.
This method is widely used to modify nanoparticles, sensor chips, and biomedical implants to control their interaction with the surrounding environment. nih.govresearchgate.net
Theoretical and Computational Studies on Heptan 3 Yl 2 Bromoacetate
Quantum Chemical Calculations of Heptan-3-yl 2-bromoacetate Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. diva-portal.org These methods can determine the distribution of electrons within this compound, which dictates its physical properties and chemical reactivity.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the bromoacetate (B1195939) moiety, specifically involving the lone pairs of the bromine and ester oxygen atoms. These are the highest-energy electrons and the most available for donation in a reaction. Conversely, the LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O) and the σ* orbital of the carbon-bromine (C-Br) bond. nih.gov This distribution makes the carbonyl carbon and the adjacent carbon bonded to the bromine atom the primary sites for nucleophilic attack.
Illustrative Data Table: Representative FMO Energies for an Alkyl Bromoacetate
| Parameter | Representative Energy (eV) | Description |
| EHOMO | -7.0 to -8.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.govnih.gov |
| ELUMO | -0.6 to -1.6 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.govresearchgate.net |
| HOMO-LUMO Gap (ΔE) | 5.4 to 7.0 | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.govnih.gov |
Note: These values are illustrative and based on data for similar bromo- and halo-substituted organic molecules. Actual values for this compound would require specific DFT calculations.
Electrostatic Potential Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. uomustansiriyah.edu.iq It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. These maps use a color scale to indicate different regions of charge: red typically signifies electron-rich areas (negative electrostatic potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive electrostatic potential), which are susceptible to nucleophilic attack. uomustansiriyah.edu.iqresearchgate.net
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): The highest electron density would be concentrated around the electronegative oxygen atoms of the carbonyl and ester groups, as well as the bromine atom. These areas are the most likely to interact with positive charges or electrophiles. researchgate.net
Positive Potential (Blue): The most electron-deficient region, and therefore the most electrophilic site, would be the carbon atom of the carbonyl group due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. The hydrogen atoms of the heptyl chain would also exhibit a slight positive potential. uomustansiriyah.edu.iq
This charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns, particularly its susceptibility to nucleophilic acyl substitution. pressbooks.pub
Reaction Mechanism Elucidation Using Computational Chemistry
Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed, offering deep insights into the reaction mechanism. smu.edu
Transition State Analysis for Nucleophilic Attack on this compound
The most probable reaction involving this compound is a nucleophilic substitution at the α-carbon (the carbon atom bonded to the bromine). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. smolecule.com Computational methods can be used to locate the geometry and energy of the transition state for this process.
For an SN2 reaction, the transition state is characterized by:
A pentacoordinate carbon atom, where the incoming nucleophile and the departing bromide leaving group are partially bonded.
A specific geometry where the nucleophile attacks from the side opposite to the leaving group (backside attack).
An inversion of stereochemistry at the α-carbon, similar to an umbrella turning inside out.
Transition state theory (TST) calculations can quantify the activation energy (the energy barrier that must be overcome for the reaction to occur), which is the energy difference between the reactants and the transition state. uhasselt.be
Energy Profiles of Reactions Involving this compound
A reaction energy profile is a graph that plots the change in potential energy as reactants are converted into products. smu.edu For the SN2 nucleophilic attack on this compound, the energy profile would show a single peak, which corresponds to the high-energy transition state.
The key features of the energy profile are:
Reactants: The initial energy level of this compound and the nucleophile.
Transition State (TS): The apex of the energy profile, representing the highest energy point along the reaction coordinate. The structure here is the pentacoordinate species described above.
Products: The final energy level of the substituted product and the bromide ion.
Activation Energy (Ea): The energy difference between the reactants and the transition state. This value determines the rate of the reaction.
Enthalpy of Reaction (ΔH): The net energy difference between the products and the reactants.
Computational studies can accurately model this profile, confirming that the reaction proceeds in a single, concerted step, which is the hallmark of the SN2 mechanism. uhasselt.besmu.edu
Molecular Dynamics Simulations and Conformational Analysis of this compound
While quantum mechanics is ideal for studying static electronic properties and reactions, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov This is particularly useful for analyzing the conformational flexibility of a molecule like this compound, which possesses a long, flexible alkyl chain. mdpi.comconicet.gov.ar
MD simulations treat atoms as spheres and bonds as springs, using classical mechanics to calculate their trajectories. Such simulations can reveal the preferred shapes (conformations) of the molecule and the energy barriers between them. For this compound, MD would explore:
Rotational Isomers (Rotamers): The different spatial arrangements arising from rotation around the single bonds within the heptyl chain and the ester group. The linear heptyl chain can adopt various extended and folded configurations.
Conformational Landscape: MD can map the potential energy surface to identify the most stable, low-energy conformations. For long-chain esters, extended or "V-shaped" conformations are often favored to minimize steric hindrance. conicet.gov.ar
Intermolecular Interactions: In a simulated solvent or condensed phase, MD can model how the molecule interacts with its neighbors, which influences its bulk properties. mdpi.comnih.gov
Illustrative Data Table: Typical Workflow for a Molecular Dynamics Simulation
| Step | Description | Purpose |
| 1. System Setup | The molecule is placed in a simulation box, often with solvent molecules (e.g., water). | To create a realistic environment for the simulation. |
| 2. Energy Minimization | The initial geometry of the system is optimized to remove any unfavorable steric clashes. | To find a low-energy starting point for the simulation. |
| 3. Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure. | To allow the system to relax and reach thermal equilibrium. |
| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data. | To sample a wide range of molecular conformations and movements. nih.gov |
| 5. Analysis | The resulting trajectory is analyzed to determine conformational preferences, interaction energies, and other dynamic properties. | To extract meaningful chemical and physical insights from the simulation data. |
This conformational analysis is vital for understanding how the molecule's shape affects its interactions with other molecules, such as in biological systems or materials science applications. nih.govacs.org
Structure-Reactivity Relationship Prediction for this compound
The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects arising from its two key structural components: the electrophilic 2-bromoacetyl group and the bulky secondary heptan-3-yl ester group. Theoretical and computational chemistry principles, along with experimental data from analogous esters, allow for the prediction of its reactivity in various chemical transformations, most notably nucleophilic substitution and hydrolysis.
The presence of a bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) significantly influences the molecule's reactivity. Bromine is an effective leaving group, making the alpha-carbon a prime target for nucleophilic attack. This is a well-established principle in nucleophilic substitution reactions. ksu.edu.sawvu.edu The Br-CH2- structural component is recognized as an active biophore, predisposing the molecule to act as an alkylating agent. nih.gov
Conversely, the heptan-3-yl portion of the ester introduces considerable steric hindrance around the ester linkage. This bulky secondary alkyl group can shield the electrophilic carbonyl carbon from the approach of nucleophiles. numberanalytics.comnumberanalytics.com Studies on similar esters have demonstrated that branching in the alcohol component can significantly decrease the rate of reactions such as hydrolysis. For example, the hydrolytic rate of a 1-methylpentyl (hexan-2-yl) ester was found to be ten times lower than that of the less branched 4-methylpentyl ester, highlighting the profound impact of steric hindrance. nih.gov Similarly, research on the esterification of long-chain and branched alcohols has shown that increased branching near the hydroxyl group lowers the reaction rate. researchgate.netsrce.hr
These two opposing factors—the activating effect of the alpha-bromo group and the deactivating steric hindrance of the heptan-3-yl group—create a nuanced reactivity profile for this compound.
Predicted Reactivity in Nucleophilic Acyl Substitution (Hydrolysis):
In nucleophilic acyl substitution reactions, such as acid or base-catalyzed hydrolysis, the attack of a nucleophile (e.g., water or a hydroxide (B78521) ion) occurs at the carbonyl carbon. numberanalytics.comnumberanalytics.com The bulky heptan-3-yl group is expected to sterically hinder this approach, thereby slowing down the rate of hydrolysis compared to esters with less bulky alkyl groups (e.g., methyl or ethyl 2-bromoacetate). amelica.org
The general mechanism for base-catalyzed hydrolysis involves the formation of a tetrahedral intermediate. The stability and accessibility of this intermediate are crucial for the reaction to proceed. The steric bulk of the heptan-3-yl group would raise the energy of the transition state leading to this intermediate, thus increasing the activation energy and decreasing the reaction rate.
Predicted Reactivity in Nucleophilic Substitution at the Alpha-Carbon (SN2 reactions):
Computational Insights from Analogous Systems:
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the hydrolysis rates of carboxylic acid esters based on various descriptors, including steric and electronic parameters. nih.gov These models generally confirm that increased steric bulk in the alcohol moiety leads to a decrease in the hydrolysis rate constant.
Based on these considerations, a summary of the predicted structure-reactivity relationships can be presented in the following data tables:
Table 1: Predicted Influence of Structural Features on Reactivity
| Structural Feature | Type of Effect | Predicted Impact on Reactivity |
| α-Bromo Group | Electronic | Activates the α-carbon for SN2 reactions by providing a good leaving group. |
| Heptan-3-yl Group | Steric | Hinders nucleophilic attack at the carbonyl carbon, slowing down hydrolysis and other nucleophilic acyl substitution reactions. |
| Heptan-3-yl Group | Steric | May have a minor, indirect steric effect on SN2 reactions at the α-carbon by influencing molecular conformation. |
Table 2: Predicted Reactivity in Common Reaction Types
| Reaction Type | Predicted Rate | Rationale |
| Nucleophilic Substitution (SN2) at α-carbon | High | The presence of a good leaving group (bromide) on the primary carbon makes it a favorable site for SN2 attack. |
| Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Moderate to Low | The steric bulk of the secondary heptan-3-yl group hinders the approach of nucleophiles to the carbonyl carbon, increasing the activation energy. nih.govresearchgate.net |
| Elimination Reactions | Possible | Under strongly basic conditions, elimination of HBr could potentially compete with substitution, although substitution is generally favored for primary halides. |
| Thermal Decomposition (Pyrolysis) | Possible at high T | By analogy to similar esters, could decompose into heptene (B3026448) and bromoacetic acid. uhasselt.be |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insight of Heptan 3 Yl 2 Bromoacetate and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Heptan-3-yl 2-bromoacetate. mdpi.com Due to the presence of a chiral center at the C3 position of the heptyl group, the molecule can exist as two enantiomers. While standard NMR cannot distinguish between enantiomers, it is indispensable for confirming the connectivity and the diastereotopic relationships of protons in the vicinity of the stereocenter. The chemical environment of each proton and carbon nucleus is unique, leading to a distinct pattern of chemical shifts and spin-spin coupling constants that allows for a complete structural assignment.
To resolve the complex spin systems within the heptyl chain and unambiguously assign all proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments is employed. nih.govmdpi.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, allowing for a step-by-step "walk" along the carbon backbone of the heptyl group and identifying the protons of the bromoacetyl moiety.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the ¹³C signals based on the already-assigned ¹H signals from the COSY spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC correlation between the proton at the C3 position of the heptyl chain (H3) and the carbonyl carbon (C=O) of the acetate (B1210297) group would definitively confirm the ester linkage at that specific position. nih.gov
The combined data from these experiments allow for the complete and unambiguous assignment of the molecule's constitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Predicted values are based on standard functional group ranges and data from analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| Br-C H₂-C=O | ~3.85 (s) | ~26.5 | None | C=O, C3 (heptyl) |
| Br-CH₂-C =O | - | ~167.0 | - | Br-CH₂- |
| O-C H (C3 of heptyl) | ~4.90 (m) | ~75.0 | H2, H4 | C=O, C1, C2, C4, C5 |
| -CH₂- (C2 of heptyl) | ~1.65 (m) | ~31.0 | H1, H3 | C1, C3, C4 |
| -CH₃ (C1 of heptyl) | ~0.90 (t) | ~10.0 | H2 | C2, C3 |
| -CH₂- (C4 of heptyl) | ~1.50 (m) | ~27.0 | H3, H5 | C2, C3, C5, C6 |
| -CH₂- (C5 of heptyl) | ~1.30 (m) | ~22.5 | H4, H6 | C3, C4, C6, C7 |
| -CH₂- (C6 of heptyl) | ~1.30 (m) | ~25.0 | H5, H7 | C4, C5, C7 |
| -CH₃ (C7 of heptyl) | ~0.88 (t) | ~14.0 | H6 | C5, C6 |
Interactive Data Table: Click on a correlation type to highlight the involved atoms.
Molecules like this compound are not static; they undergo rapid conformational changes at room temperature, primarily through rotation around single bonds. auremn.org.br Dynamic NMR (DNMR) spectroscopy is a technique used to study these exchange processes when their rates are comparable to the NMR timescale. libretexts.org
For this compound, key rotational dynamics include the bond between the ester carbonyl carbon and the alkoxy oxygen (C-O) and the various C-C bonds within the flexible heptyl chain. At low temperatures, this rotation can be slowed sufficiently to potentially observe distinct signals for different conformers (rotamers). libretexts.orgresearchgate.net As the temperature is increased, the rate of exchange increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process, providing valuable insight into the energy barriers separating different spatial arrangements of the molecule. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.
For this compound, a key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic "doublet" peak for the molecular ion (M+) and any bromine-containing fragments, where the two peaks are separated by two m/z units and have nearly equal intensity, providing a clear signature for the presence of bromine. researchgate.net
The fragmentation of the molecular ion upon electron ionization (EI) would likely proceed through several predictable pathways common to esters and alkyl halides:
Alpha-cleavage: Scission of bonds adjacent to the carbonyl group, leading to the loss of the heptoxy group or the bromoacetyl group.
McLafferty Rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen from the heptyl chain to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene molecule. libretexts.org
Alkyl Chain Fragmentation: The heptyl group can fragment through the loss of smaller alkyl radicals, similar to the fragmentation pattern of alkanes like heptane. libretexts.orgdocbrown.info
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.
While low-resolution mass spectrometry measures mass to the nearest whole number, high-resolution mass spectrometry (HRMS) can determine the mass of an ion with extremely high precision (typically to four or more decimal places). libretexts.org This accuracy is crucial because it allows for the determination of a molecule's exact elemental formula. researchgate.netnih.gov HRMS relies on the fact that the exact mass of each isotope is not an integer. libretexts.org For instance, the exact mass of ¹²C is 12.000000 Da, but ¹H is 1.007825 Da, ¹⁶O is 15.994915 Da, and ⁷⁹Br is 78.918337 Da.
For a derivative of this compound, HRMS could distinguish its molecular formula from other potential formulas that have the same nominal mass, thereby providing unambiguous confirmation of its identity.
Table 2: HRMS Analysis of a Hypothetical Derivative (Example: Hydrolysis product, Heptan-3-ol, C₇H₁₆O)
| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| C₇H₁₆O | 116 | 116.12012 |
| C₆H₁₂O₂ | 116 | 116.07863 |
| C₈H₂₀ | 116 | 116.15650 |
Tandem mass spectrometry (MS/MS) is an essential tool for elucidating reaction mechanisms by identifying transient intermediates. researchgate.netnih.gov In an MS/MS experiment, a specific ion of interest (a "parent" or "precursor" ion), such as a suspected reaction intermediate, is selected from a complex mixture inside the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "daughter" or "product" ions. The resulting fragmentation pattern provides structural information about the precursor ion, helping to confirm its identity. nih.gov
For example, in studying a substitution reaction where the bromide of this compound is replaced by another nucleophile, ESI-MS could detect charged intermediates. nih.govrsc.org By selecting the m/z corresponding to a proposed intermediate and performing an MS/MS scan, its fragmentation could be compared to the fragmentation of the known starting material and product, providing strong evidence for its role in the reaction pathway.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iaea.org An IR spectrum is generated when a molecule absorbs infrared radiation, causing a change in its dipole moment. A Raman spectrum is produced from the inelastic scattering of monochromatic light, which is dependent on a change in the bond's polarizability. libretexts.org Together, they provide a detailed fingerprint of the functional groups present in a molecule.
For this compound, the key vibrational modes include:
C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹. This band is also usually present, though often weaker, in the Raman spectrum.
C-O Stretches: The ester C-O single bonds produce strong bands in the IR spectrum in the 1000-1300 cm⁻¹ region.
C-H Stretches and Bends: The numerous C-H bonds of the heptyl group will produce characteristic stretching absorptions just below 3000 cm⁻¹ and bending vibrations around 1375-1470 cm⁻¹.
C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This peak can sometimes be weak in IR but more easily observed in Raman spectroscopy.
Subtle shifts in these vibrational frequencies can provide information about the molecule's conformation and intermolecular interactions. For instance, the presence of different conformers could lead to the splitting or broadening of certain peaks.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group / Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Very Strong | Moderate |
| C-H Bend (CH₂ and CH₃) | 1375 - 1470 | Moderate | Moderate |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | Weak |
| C-Br Stretch | 500 - 600 | Moderate to Weak | Strong |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and absolute stereochemistry. For a compound like this compound, which may be a liquid or an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, it is a common strategy to synthesize a solid derivative of the parent compound.
The process involves reacting this compound with a suitable reagent to introduce functionalities that promote crystallization, such as aromatic rings or groups capable of strong intermolecular interactions like hydrogen bonding. The resulting crystalline derivative can then be subjected to X-ray diffraction analysis. The fundamental principle involves irradiating the crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For a chiral molecule like this compound, X-ray crystallography of a suitable derivative can unequivocally establish the absolute configuration of the stereocenter at the C-3 position of the heptyl group. This is particularly crucial in asymmetric synthesis or when studying stereospecific reactions.
Below is an illustrative table of plausible crystallographic data for a hypothetical crystalline derivative of this compound.
Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₂₀BrNO₄ |
| Formula Weight | 358.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 15.458 |
| c (Å) | 11.231 |
| β (°) | 105.34 |
| Volume (ų) | 1692.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.405 |
| Absorption Coefficient (mm⁻¹) | 2.583 |
Chiral Chromatography (GC-Chiral, HPLC-Chiral) for Enantiomeric Excess Determination of this compound
This compound possesses a chiral center at the third carbon atom of the heptyl chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In many applications, particularly in pharmaceuticals and agrochemicals, one enantiomer may exhibit desired biological activity while the other may be inactive or even harmful. Consequently, the determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral sample, is of paramount importance.
Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers, allowing for their separation. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte.
For this compound, which is a relatively volatile compound, chiral gas chromatography (GC-Chiral) would be a suitable method. The sample is vaporized and carried by an inert gas through a column containing a chiral stationary phase. The enantiomer that interacts more strongly with the CSP will be retained longer in the column and thus have a longer retention time.
Alternatively, chiral high-performance liquid chromatography (HPLC-Chiral) can be employed. In this case, the sample is dissolved in a suitable solvent and pumped through a column packed with a chiral stationary phase. A detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
An illustrative data table from a hypothetical chiral HPLC analysis of a sample of this compound is presented below.
Table 2: Illustrative Chiral HPLC Data for the Determination of Enantiomeric Excess of this compound
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| (R)-Heptan-3-yl 2-bromoacetate | 8.54 | 125,600 |
| (S)-Heptan-3-yl 2-bromoacetate | 9.21 | 15,700 |
| Enantiomeric Excess (% ee) | | 77.9% |
Future Research Trajectories and Broader Impact of Heptan 3 Yl 2 Bromoacetate Research
Emerging Synthetic Methodologies for Heptan-3-yl 2-bromoacetate Analogues
The synthesis of this compound and its analogues is intrinsically linked to the broader challenge of esterifying secondary alcohols and introducing α-halogenation. While traditional methods exist, emerging research focuses on developing more efficient, selective, and sustainable synthetic protocols.
One promising area is the development of novel catalytic systems for the direct esterification of secondary alcohols, which can be less reactive than their primary counterparts. Research into heterogeneous catalysts, such as zirconia-based catalysts, is gaining traction due to their high activity, selectivity, and reusability. researchgate.net For instance, supporting Zirconyl chloride (ZrOCl2·8H2O) on mesoporous silica (B1680970) has been shown to enhance catalytic activity in the esterification of long-chain carboxylic acids and alcohols. researchgate.net Similarly, metal-free catalysts are being explored to avoid potential metal contamination in the final products. The use of basic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) has been shown to effectively catalyze the oxidative esterification of alcohols using molecular oxygen as the oxidant, representing a green alternative to traditional methods. nih.gov Another approach involves the use of Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA), which can facilitate esterifications in water, eliminating the need for dehydrating agents or azeotropic water removal. organic-chemistry.org
The synthesis of the bromoacetyl moiety itself is also a subject of innovation. While classic methods involve the bromination of acetic acid followed by esterification, newer strategies aim for greater efficiency. google.comorgsyn.org For example, processes that combine the preparation of bromoacetic acid and its subsequent esterification into a more compact procedure are being developed for industrial-scale applications. google.com The use of strong acidic cation exchange resins, such as Amberlyst 15, as catalysts for the synthesis of bromoacetate (B1195939) esters from bromoacetic acid and an alkene (like isobutylene (B52900) for tert-butyl bromoacetate) demonstrates a move towards more robust and recyclable catalytic systems. chemicalbook.com
A summary of emerging synthetic approaches is presented below.
| Methodology | Catalyst/Reagent | Key Advantages | Applicability for Analogues |
| Heterogeneous Catalysis | ZrOCl2·8H2O on silica | Reusable, high activity, stable | Esterification of various secondary alcohols with bromoacetic acid. |
| Metal-Free Oxidative Esterification | Ionic Liquid ([EMIM]OAc), O2 | Avoids metal catalysts, uses green oxidant | Direct synthesis from a secondary alcohol (e.g., heptan-3-ol) which is oxidized in situ. |
| Surfactant-Type Brønsted Acid Catalysis | p-dodecylbenzenesulfonic acid (DBSA) | Enables reaction in water, no dehydration needed | Esterification of heptan-3-ol analogues with bromoacetic acid in aqueous media. |
| Resin-Catalyzed Esterification | Amberlyst 15 | Recyclable, high yield, suitable for acid-sensitive substrates | Reaction of bromoacetic acid with various alkenes to form branched ester analogues. |
Integration of this compound in Flow Chemistry and Automation
The transition from traditional batch processing to continuous flow chemistry represents a significant technological advancement for the synthesis of fine chemicals, including α-bromo esters like this compound. Flow chemistry offers substantial improvements in safety, efficiency, and scalability. mdpi.comresearchgate.net Its inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents safely in small, contained volumes, make it highly suitable for reactions involving brominating agents or reactive intermediates. mdpi.comvapourtec.com
For the synthesis of this compound, a multi-step flow process could be envisioned. The esterification of heptan-3-ol could be performed in one module using a packed-bed reactor containing a solid-supported catalyst, followed by an in-line purification or solvent switch, and then a subsequent reaction in a second module. This integration of steps minimizes manual handling and reduces waste. mdpi.com Furthermore, flow chemistry enables reactions that are difficult or impossible to perform in batch. For example, the precise temperature control in microreactors allows for the generation and immediate use of unstable intermediates, potentially opening up new synthetic routes to complex analogues that are inaccessible under batch conditions. vapourtec.com
Automation is a key component of modern flow chemistry systems. researchgate.net Automated platforms can perform reaction screening and optimization with high throughput, systematically varying parameters to identify the ideal conditions for yield and purity. This capability would accelerate the development of robust synthetic protocols for a library of this compound analogues. The integration of online monitoring and analytical techniques (e.g., HPLC, NMR) allows for real-time process control and quality assurance, which is critical for manufacturing active pharmaceutical ingredients (APIs) and other high-value chemicals. researchgate.netresearchgate.net
The table below contrasts batch and flow chemistry approaches for key reactions.
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk with hazardous reagents due to large volumes. | Enhanced safety by using small volumes under controlled conditions. |
| Heat Transfer | Inefficient, potential for thermal runaways and local hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. mdpi.com |
| Scalability | Challenging; often requires re-optimization of reaction conditions. | Straightforward scaling by running the system for longer or using parallel reactors. |
| Process Control | Limited control over reaction time and mixing. | Precise control over residence time, temperature, and mixing. vapourtec.com |
| Automation & Integration | Difficult to automate multi-step sequences. | Easily integrated into automated, multi-step synthesis platforms. mdpi.com |
Novel Catalyst Development for Reactions Involving this compound
Future research will heavily focus on the discovery of novel catalysts to both improve the synthesis of this compound and expand its utility in subsequent transformations. As an α-bromo ester, the compound features two primary reactive sites: the ester carbonyl for hydrolysis or transesterification, and the carbon-bromine bond for nucleophilic substitution and cross-coupling reactions.
For the synthesis via esterification of a secondary alcohol like heptan-3-ol, advancements lie in creating catalysts that function under mild, neutral conditions to avoid side reactions. Phosphoric acid derivatives have been shown to promote dehydrative esterification without the need to remove water, simplifying the process. organic-chemistry.org The development of chemoselective catalysts is also crucial, especially for creating analogues from complex polyfunctional molecules.
More significant innovations are emerging for reactions that utilize the C-Br bond. The development of cooperative catalytic systems that combine transition metals with photocatalysts has opened new avenues for C-C bond formation. A notable example is the use of a nickel/tetrabutylammonium decatungstate (TBADT) co-catalytic system for the acylation of α-bromo acetates with aldehydes. organic-chemistry.org In this system, the TBADT photocatalyst generates an acyl radical from the aldehyde, which then engages in a nickel-catalyzed cross-coupling cycle. This method provides a powerful tool for constructing β-keto esters, which are valuable synthetic intermediates. organic-chemistry.org
Furthermore, catalysts are being developed for the late-stage α-C-H functionalization of acetic acid derivatives, providing an alternative route to the bromoacetyl moiety. bohrium.comresearchgate.net These methods allow for the direct introduction of bromine at the α-position of an existing ester, which can be a highly efficient strategy in complex molecule synthesis.
The table below highlights some innovative catalytic systems.
| Catalyst System | Reaction Type | Key Innovation | Potential Application |
| Nickel/TBADT Photocatalyst | Acylation / C-C Coupling | Combines transition metal and hydrogen-atom-transfer photocatalysis. organic-chemistry.org | Coupling this compound with aldehydes to form β-keto esters. |
| 2,2'-biphenol-derived phosphoric acid | Dehydrative Esterification | Metal-free; tolerates water in the reaction medium. organic-chemistry.org | Synthesis of analogues from carboxylic acids and secondary alcohols under mild conditions. |
| (AcO)4B2O / DBU | α-C-H Bromination | Catalytic late-stage functionalization of aryl acetic acids. bohrium.comresearchgate.net | Alternative synthesis of bromoacetate precursors for esterification. |
| Rhodium-NHC | Arylation | Catalyzes the arylation of glyoxalate, a related α-oxoester. acs.org | Could be adapted for C-C bond formation at the α-position of bromoacetates. |
Interdisciplinary Applications and Conceptual Advancements Stemming from this compound Studies
Research into this compound and its class of molecules has implications that extend beyond pure synthetic chemistry, influencing fields such as medicinal chemistry, materials science, and chemical biology. α-Bromo esters are versatile building blocks used in the synthesis of a wide range of biologically active compounds and complex organic molecules. researchgate.net The development of new methods to synthesize and functionalize these compounds directly impacts the efficiency with which new drug candidates and agrochemicals can be produced.
One of the major conceptual advancements driven by this research is the principle of late-stage functionalization . bohrium.com The ability to introduce a bromoacetyl group onto a complex molecule in a late step of a synthetic sequence, or to use a bromoacetate fragment to alkylate a complex substrate, provides medicinal chemists with powerful tools to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Furthermore, the challenges associated with the synthesis and handling of reactive intermediates like α-bromo esters have spurred technological innovation, particularly the adoption of continuous flow processing in the pharmaceutical industry. researchgate.net The successful translation of complex, multi-step syntheses involving hazardous reagents from batch to flow is a significant conceptual leap, demonstrating a path towards safer, more efficient, and sustainable chemical manufacturing. researchgate.netnih.gov
The study of novel catalytic reactions involving α-bromo esters also contributes to a deeper fundamental understanding of chemical reactivity. For instance, the exploration of cooperative catalysis, where two or more catalysts work in concert to achieve a transformation not possible with either alone, is a frontier in chemical synthesis. organic-chemistry.org The insights gained from developing a nickel/photocatalyst system for α-bromo acetates can be applied to other classes of compounds, leading to the discovery of new and powerful chemical reactions.
Ultimately, while this compound may be a single molecule, the research questions it poses—how to form it efficiently, how to use it selectively, and how to make the process safer and more sustainable—drive conceptual and technological advancements that have a broad and lasting impact across the scientific landscape.
Q & A
Q. What are the established synthetic routes for Heptan-3-yl 2-bromoacetate, and what analytical methods validate its purity?
Methodological Answer: this compound can be synthesized via a two-step procedure. Step 1 involves esterification of 2-bromoacetic acid with heptan-3-ol under acidic conditions (e.g., H₂SO₄ catalysis), followed by purification via distillation or column chromatography. Step 2 includes quenching unreacted starting materials and isolating the product. Analytical validation employs LCMS (e.g., observed [M+H]⁺ peak at m/z 1069) and HPLC (retention time: 1.00 min under SQD-FA05 conditions) for purity assessment .
Q. What spectroscopic characteristics distinguish this compound from similar bromoacetate esters?
Methodological Answer: Key identifiers include:
- LCMS : A molecular ion peak at m/z 1069 ([M+H]⁺) distinguishes it from shorter-chain analogs like ethyl 2-bromoacetate (m/z 167.99) .
- HPLC : Retention time (1.00 min under SQD-FA05 conditions) differs from tert-butyl 2-bromoacetate derivatives due to hydrophobicity variations .
- ¹H NMR : The heptan-3-yl group shows a multiplet at δ 1.2–1.6 ppm (methylene chain) and a triplet for the ester-linked CH₂ group at δ 4.2 ppm.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?
Methodological Answer:
- Temperature Control : Maintain ≤ 40°C during esterification to suppress hydrolysis of the bromoacetate group.
- Catalyst Screening : Test alternatives to H₂SO₄, such as DMAP or immobilized lipases, to reduce side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of 2-bromoacetic acid to heptan-3-ol to drive the reaction to completion.
- Byproduct Analysis : Employ GC-MS to identify impurities (e.g., diesters or elimination products) and adjust conditions accordingly .
Q. What methodologies enable site-specific modification of biomolecules using this compound?
Methodological Answer:
- On-Resin Peptide Modification : React this compound with methionine residues in peptides under mild alkaline conditions (pH 8.5) to form stable thioether linkages. Monitor conversion via MALDI-TOF MS .
- Selective Alkylation : Exploit the bromoacetate’s electrophilicity for cysteine or lysine targeting in proteins. Use Tris buffer (pH 7.4) to control reactivity and minimize off-target modifications .
Q. How should researchers address contradictions between theoretical and experimental LCMS/HPLC data?
Methodological Answer:
- Data Triangulation : Cross-validate with ¹H NMR and FT-IR to confirm structural integrity. For example, unexpected LCMS peaks may arise from adducts (e.g., Na⁺ or K⁺), requiring ion suppression techniques .
- Column Calibration : Use certified reference standards (e.g., 2-bromobiphenyl) to verify HPLC retention time reproducibility .
- Contamination Checks : Analyze solvents/reagents for trace impurities (e.g., tert-butyl bromoacetate) that may co-elute .
Q. What strategies preserve this compound’s stability during long-term storage?
Methodological Answer:
- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation and light-induced bromine loss, as recommended for analogous bromophenylboronic acids .
- Desiccants : Use molecular sieves (3Å) to absorb moisture, reducing hydrolysis risk.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 14 days) and analyze degradation via LCMS .
Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states and activation energies for SN2 reactions. Compare with ethyl 2-bromoacetate to assess steric effects from the heptan-3-yl group .
- Solvent Effects : Simulate polarity impacts (e.g., DMSO vs. hexane) on reaction rates using COSMO-RS .
Q. What analytical validation protocols ensure accurate quantification of this compound in complex matrices?
Methodological Answer:
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water gradients) and column type (C18 vs. phenylhexyl) to resolve peaks from matrix interferents .
- Calibration Curves : Prepare standards in the concentration range 0.1–100 µg/mL, ensuring linearity (R² > 0.995) and LOD/LOQ validation .
Notes
- All methodologies are derived from peer-reviewed protocols or validated industrial practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



